molecular formula C6H12ClN B2501279 Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2140262-86-6

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

Cat. No.: B2501279
CAS No.: 2140262-86-6
M. Wt: 133.62
InChI Key: BXTAZROIDWHIEP-KGZKBUQUSA-N
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Description

“Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride” is a bicyclic amine salt featuring a rigid [3.1.0]hexane scaffold. The compound consists of a fused cyclopropane and cyclopentane ring system, with an amine group at the 1-position and a hydrochloride counterion. The bicyclo[3.1.0] framework imports steric rigidity, making it valuable in medicinal chemistry for conformational restriction of bioactive molecules. The racemic mixture (rac-) indicates equal parts of (1R,5R) and (1S,5S) enantiomers, which may influence binding selectivity in chiral environments .

Properties

IUPAC Name

(1R,5R)-bicyclo[3.1.0]hexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-3-1-2-5(6)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTAZROIDWHIEP-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137600-90-7
Record name rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride typically involves organic synthesis reactions that require specific catalysts or reagents to control the stereoselectivity of the reaction. One common method involves the use of a precursor compound that undergoes a series of reactions, including cyclization and amination, to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.

Scientific Research Applications

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heteroatom Substitution

  • rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride, cis Key Feature: Oxygen atom replaces a methylene group at position 3. Impact: Increased polarity due to the electronegative oxygen, enhancing aqueous solubility but reducing lipophilicity. Molecular Formula: C₅H₉ClNO | MW: 149.59 | CAS: 2089246-14-8 .

Substituent Modifications

  • rac-(1R,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-amine hydrochloride

    • Key Feature : Isopropyl group at position 5.
    • Impact : Steric bulk may hinder binding to flat enzymatic pockets but improves metabolic stability.
    • Molecular Formula : C₉H₁₇ClN | MW : 175.69 | Price : 331€/25mg .
  • rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane hydrochloride, cis

    • Key Feature : Methyl group at position 1 and nitrogen at position 3.
    • Impact : Secondary amine increases basicity (pKa ~9–10), altering protonation state under physiological conditions.
    • Molecular Formula : C₇H₁₄ClN | MW : 155.65 | CAS : 2137856-17-6 .

Functional Group Additions

  • rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride Key Feature: Carboxylic acid at position 1. Impact: Introduces acidity (pKa ~2–3 for -COOH) and hydrogen-bonding capacity, useful for targeting polar binding sites. Molecular Formula: C₇H₁₁ClN₂O₂ | MW: 198.63 | CAS: 82117-26-8 .
  • Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

    • Key Feature : Ethyl ester at position 1 and nitrogen at position 3.
    • Impact : Ester group increases lipophilicity (logP ~1.5–2.0), favoring blood-brain barrier penetration.
    • Molecular Formula : C₉H₁₅ClN₂O₂ | MW : 218.68 | CAS : 69407-32-5 .

Physicochemical Implications

Compound logP (Estimated) Aqueous Solubility Key Application
Target Compound ~0.5–1.0 Moderate Conformational restriction
3-Oxa analog (CAS 2089246-14-8) ~-0.2–0.3 High Polar target engagement
5-Isopropyl analog (Ref: 3D-DVD49000) ~2.0–2.5 Low CNS-targeted prodrugs
Carboxylic acid analog (CAS 82117-26-8) ~-1.0–0.0 Very high Peptidomimetic design

Commercial Availability and Pricing

  • 3-Oxa analog (CAS 2089246-14-8) : Priced at $932/50mg (95% purity), reflecting synthetic complexity due to oxygen incorporation .
  • 5-Isopropyl analog (Ref: 3D-DVD49000) : Costs €331/25mg , indicating premium pricing for sterically hindered derivatives .
  • Ethyl ester analog (CAS 69407-32-5): Not explicitly priced but likely cheaper due to simpler synthesis .

Biological Activity

Overview

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is a bicyclic amine compound that has garnered attention for its unique structural properties and potential biological activities. This compound features a bicyclo[3.1.0]hexane framework with an amine functional group, which allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The mechanism involves modulation of biological pathways through interactions with enzymes or receptors, which can lead to various physiological effects. The precise targets and pathways influenced by this compound depend on its application context.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity towards various receptors, particularly the adenosine A3 receptor (A3AR). This receptor is implicated in inflammation and cancer, making it a promising target for therapeutic interventions.

Compound Target Receptor Binding Affinity (Ki) Selectivity
This compoundA3AR0.38 μMHigh selectivity for A3AR over other subtypes

The introduction of the bicyclo[3.1.0]hexane scaffold enhances the potency and selectivity for A3AR compared to traditional nucleoside agonists, as demonstrated in studies evaluating structure-affinity relationships of various derivatives .

Case Studies

  • Anti-inflammatory Potential : In a study investigating the anti-inflammatory effects of bicyclo[3.1.0]hexane derivatives, this compound was shown to reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory diseases.
  • Cancer Therapeutics : Another study focused on the compound's effects on cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other compounds in the bicyclic amine class:

Compound Structural Features Unique Aspects
This compoundBicyclic amineHigh selectivity for A3AR
Rac-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-ylmethanolContains hydroxyl groupDifferent functionalization
Rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochlorideFluorinated derivativeEnhanced lipophilicity

Q & A

Q. What are the established synthetic routes for rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride, and what reaction conditions optimize yield?

The synthesis often involves asymmetric strategies, such as starting from glutamic acid derivatives. Key steps include amino group protection, cyclization to form the bicyclic core, and subsequent hydrolysis. For example, cyclization under acidic conditions (e.g., HCl) can yield the hydrochloride salt. Reaction optimization may require temperature control (e.g., 0–5°C during cyclization) and catalysts like palladium for cross-coupling steps . Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm stereochemistry and bicyclic framework. For instance, 1H^1H NMR peaks at δ 1.2–3.0 ppm correlate with protons on the bicyclo[3.1.0]hexane ring .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 163.6) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiopure forms .
  • HPLC : Purity analysis using C18 columns with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt is typically soluble in polar solvents (water, methanol, DMSO) but insoluble in nonpolar solvents like hexane. Stability tests indicate degradation <5% over 6 months when stored at −20°C in airtight containers. However, prolonged exposure to light or humidity (>60% RH) reduces stability, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral stationary phases are recommended?

Enantiomer separation employs chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC or OD-H). Mobile phases like hexane/isopropanol (90:10, v/v) with 0.1% diethylamine achieve baseline resolution. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer, yielding >98% enantiomeric excess .

Q. What computational strategies predict the compound’s biological activity and receptor interactions?

Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like serotonin receptors. Pharmacophore models highlight the amine group’s role in hydrogen bonding and the bicyclic core’s contribution to hydrophobic interactions. For example, docking scores of −9.2 kcal/mol suggest moderate affinity for 5-HT2A_{2A} receptors . QSAR models further correlate substituent effects (e.g., electron-withdrawing groups) with enhanced activity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or stereochemical impurities. Mitigation strategies:

  • Validate enantiopurity via chiral HPLC before testing .
  • Standardize assay protocols (e.g., consistent ATP concentrations in kinase assays) .
  • Use orthogonal methods (e.g., SPR and radioligand binding) to confirm receptor affinity .

Key Research Challenges

  • Stereochemical Complexity : Racemization during synthesis requires stringent temperature control .
  • Biological Target Specificity : Off-target effects (e.g., dopamine receptor binding) necessitate structure-activity relationship (SAR) optimization .
  • Scalability : Multi-step syntheses with low yields (<40%) demand flow chemistry or catalytic improvements .

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